molecular formula C14H12F3NO3 B022452 Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate CAS No. 100501-62-0

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No. B022452
M. Wt: 299.24 g/mol
InChI Key: LWLLHOVWIFISMG-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is a chemical compound with the empirical formula C14H12F3NO3 . It has a molecular weight of 299.25 . The compound is solid in form and appears white to almost white in color .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound. It also contains ethyl and trifluoro groups .


Physical And Chemical Properties Analysis

This compound has a melting point of 204-208 °C . Its density is predicted to be 1.363±0.06 g/cm3 . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Synthesis of Fluoroquinolone Antibiotics

This compound serves as a precursor in the synthesis of fluoroquinolone antibiotics . These antibiotics are broad-spectrum agents with significant activity against Gram-negative and Gram-positive bacteria and are used in the treatment of various bacterial infections.

Photodynamic Therapy Research

The trifluorinated quinolones have been studied for their phototoxic effects, which could make them suitable as photochemotherapeutic agents in cancer treatment . The ability to generate reactive oxygen species upon light activation is a valuable property in this field.

Development of Antitumor Agents

Chemical tuning of fluoroquinolones, including derivatives of this compound, has shown potential in creating antitumor agents . The modifications aim to enhance the cytotoxic properties against cancer cells.

Research on Anti-Infective Agents

As a building block, this compound is used in the development of new anti-infective agents. Its fluorinated structure is particularly useful in creating molecules with enhanced penetration through biological membranes .

Synthesis of Moxifloxacin Derivatives

This compound is an intermediate in the preparation of Moxifloxacin derivatives . Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent used in the treatment of respiratory and skin infections.

Fluorinated Building Blocks for Drug Discovery

The compound’s fluorinated moiety makes it a valuable building block in drug discovery, especially for designing drugs with improved metabolic stability, binding affinity, and membrane permeability .

Material Science Research

In material science, the compound’s unique structure could be utilized in the synthesis of organic compounds with specific fluorescence properties, which can be applied in imaging and diagnostic techniques .

Environmental Impact Studies

The compound’s potential environmental impact, particularly its aquatic toxicity, is a subject of research due to the widespread use of fluoroquinolone antibiotics and their residues found in water sources .

Safety And Hazards

This compound may cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .

properties

IUPAC Name

ethyl 1-ethyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-3-18-6-8(14(20)21-4-2)13(19)7-5-9(15)10(16)11(17)12(7)18/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLLHOVWIFISMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408707
Record name Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

CAS RN

100501-62-0
Record name 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
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Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 49.1 g portion of 6,7,8-trifluoro-1,4-dihydro-oxo-3-quinolinecarboxylic acid, ethyl ester was reacted with 85 g of potassium carbonate, 266 g of ethyl iodide and 600 ml of dimethylformamide, giving 1-ethyl-1,4-dihydro-6,7,8-trifluoro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RI Al-Wabli - Profiles of Drug Substances, Excipients and Related …, 2017 - Elsevier
Lomefloxacin is a second-generation difluorinated broad-spectrum quinolone antibiotic. It is used for the treatment of bronchitis, urinary tract infection, conjunctivitis, otitis externa, and …
Number of citations: 6 www.sciencedirect.com
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com

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